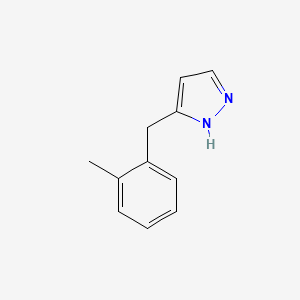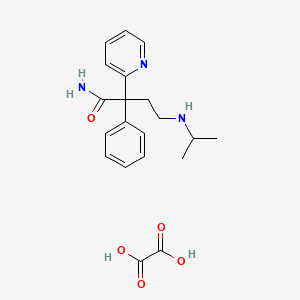
Desisopropyl Disopyramide Oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Comprehensive Analysis of Desisopropyl Disopyramide Oxalate Applications
Desisopropyl Disopyramide Oxalate is a metabolite of Disopyramide, a drug primarily used for the treatment of certain types of cardiac arrhythmias. The scientific research applications of Desisopropyl Disopyramide Oxalate are diverse and span across various fields of study. Below is a detailed analysis of six unique applications, each within its own dedicated section.
Cardiovascular Research: Desisopropyl Disopyramide Oxalate is utilized in cardiovascular research due to its parent compound’s antiarrhythmic properties. Studies focus on its efficacy in treating ventricular ectopic systoles and in the prophylaxis of ventricular tachycardia and fibrillation . Researchers also investigate its pharmacokinetics and potential side effects, such as anticholinergic symptoms and cardiovascular problems .
Proteomics: In proteomics, Desisopropyl Disopyramide Oxalate is used to study protein interactions and functions. Its role in the modulation of ion channels, particularly in cardiac tissue, provides insights into the molecular mechanisms underlying arrhythmias and other cardiac disorders .
Pharmacokinetics: The metabolite is significant in pharmacokinetic research, where its absorption, distribution, metabolism, and excretion (ADME) are studied. Understanding the metabolic pathways of Disopyramide and its metabolites can lead to improved dosing regimens and reduced side effects .
Toxicology: Toxicological studies involve examining the safety profile of Desisopropyl Disopyramide Oxalate. Research in this area aims to identify any potential toxic effects and establish safe exposure levels .
Biotechnology: Desisopropyl Disopyramide Oxalate has applications in biotechnology, particularly in the development of biosensors and bioassays that can detect the presence of the compound or its parent drug. These tools are essential for monitoring therapeutic drug levels in patients .
Medical Treatment of Hyperoxalurias: Although not directly related to Desisopropyl Disopyramide Oxalate, its association with oxalate metabolism makes it relevant in the study of hyperoxalurias. These are conditions characterized by excessive urinary excretion of oxalate, and research into oxalate-degrading enzymes may benefit from understanding the compound’s interaction with oxalate .
Mécanisme D'action
Mode of Action
Desisopropyl Disopyramide Oxalate, like Disopyramide, is believed to inhibit the fast sodium channels . This inhibition interferes with the depolarization of the cardiac membrane, serving as a membrane-stabilizing agent . It also has a depressant action on the heart .
Biochemical Pathways
It is known that disopyramide decreases the rate of diastolic depolarization (phase 4) in cells with augmented automaticity, decreases the upstroke velocity (phase 0) and increases the action potential duration of normal cardiac cells . It also decreases the disparity in refractoriness between infarcted and adjacent normally perfused myocardium .
Pharmacokinetics
Disopyramide is metabolized to N-desisopropyl disopyramide in the liver, with approximately 50 percent of the parent drug excreted unchanged . The elimination half-life varies from 4.5 to nine hours, and it can be even longer in cases of renal failure or myocardial infarction . There exists an extremely variable degree of protein binding (10 to 70 percent), which is highly dependent on concentration . The unbound (free) fraction increases with increasing drug concentration, making the interpretation of total disopyramide concentrations very difficult .
Result of Action
The result of the action of Desisopropyl Disopyramide Oxalate is likely similar to that of Disopyramide. At therapeutic plasma levels, Disopyramide shortens the sinus node recovery time, lengthens the effective refractory period of the atrium, and has a minimal effect on the effective refractory period of the AV node . Little effect has been shown on AV-nodal and His-Purkinje conduction times or QRS duration . Prolongation of conduction in accessory pathways occurs .
Action Environment
It is known that the pharmacokinetics and pharmacodynamics of disopyramide can be influenced by factors such as renal function, liver function, and drug-drug interactions
Propriétés
IUPAC Name |
oxalic acid;2-phenyl-4-(propan-2-ylamino)-2-pyridin-2-ylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O.C2H2O4/c1-14(2)20-13-11-18(17(19)22,15-8-4-3-5-9-15)16-10-6-7-12-21-16;3-1(4)2(5)6/h3-10,12,14,20H,11,13H2,1-2H3,(H2,19,22);(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVCIBBRKTYOOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661891 |
Source


|
| Record name | Oxalic acid--2-phenyl-4-[(propan-2-yl)amino]-2-(pyridin-2-yl)butanamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desisopropyl Disopyramide Oxalate | |
CAS RN |
1216619-15-6 |
Source


|
| Record name | Oxalic acid--2-phenyl-4-[(propan-2-yl)amino]-2-(pyridin-2-yl)butanamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

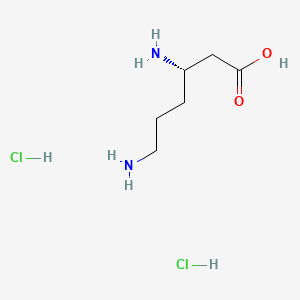
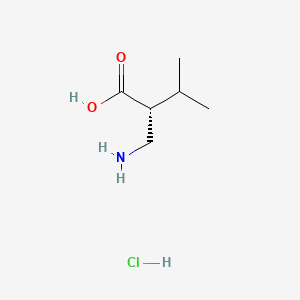
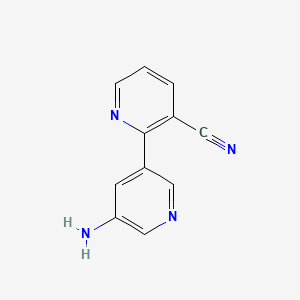







![7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B578295.png)

